molecular formula C17H17NO4S B2859531 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034483-93-5

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2859531
CAS No.: 2034483-93-5
M. Wt: 331.39
InChI Key: ABDSJJDABDKUQP-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a multifunctional heterocyclic amide featuring fused furan and thiophene moieties. Its structure includes:

  • A central ethyl backbone substituted with hydroxy, furan-2-yl, and thiophen-2-yl groups.
  • A 2,5-dimethylfuran-3-carboxamide side chain.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-11-9-13(12(2)22-11)16(19)18-10-17(20,14-5-3-7-21-14)15-6-4-8-23-15/h3-9,20H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDSJJDABDKUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Core structure : Benzene-thiophene-carboxamide system.
  • Key differences: The target compound incorporates two furan rings (one dimethyl-substituted) and a hydroxyethyl linker, whereas the reference compound has a single thiophene-carboxamide attached to a nitrobenzene group. Dihedral angles: In N-(2-Nitrophenyl)thiophene-2-carboxamide, the benzene-thiophene dihedral angles are 13.53° (molecule A) and 8.50° (molecule B), similar to its furan analog (9.71° in N-(2-nitrophenyl)furan-2-carboxamide) . The target compound’s fused furan-thiophene-ethyl backbone likely introduces greater conformational rigidity.
Pharmacopeial Compounds ()

Examples include:

  • (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide
  • (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
  • Key differences :
    • These compounds feature tetrahydronaphthalene cores and amine/ether linkages instead of furan-carboxamide groups.
    • The target compound’s multiple heterocycles (two furans, one thiophene) may confer distinct electronic properties, such as altered π-π stacking or redox behavior.

Q & A

Q. What are the recommended synthetic routes for this compound, and how are key intermediates characterized?

The synthesis involves three critical steps: (1) condensation of 2,5-dimethylfuran-3-carboxylic acid with a hydroxylated ethylamine intermediate, (2) cyclization to integrate the thiophene and furan moieties, and (3) purification via column chromatography or recrystallization. Key intermediates are validated using ¹H/¹³C NMR (to confirm functional groups) and mass spectrometry (to verify molecular weight). Final purity is assessed via HPLC (>95%) .

Q. Which spectroscopic techniques are prioritized for structural confirmation?

Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity), FT-IR (to identify carbonyl and hydroxyl groups), and X-ray crystallography (for absolute configuration and bond geometry). For example, X-ray analysis resolves stereochemistry at the hydroxyethyl group, confirming its R/S configuration .

Q. What structural features govern the compound’s reactivity?

The molecule’s reactivity is influenced by (1) the electron-rich thiophene and furan rings , which participate in electrophilic substitution, (2) the hydroxyethyl group , enabling hydrogen bonding or oxidation, and (3) the carboxamide moiety , which facilitates nucleophilic acyl substitution. Computational studies (e.g., DFT) predict reactive sites based on electron density maps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

Low yields in the amide coupling step (e.g., 40–50%) are addressed by:

  • Catalyst screening : Use of HATU or EDC/HOBt for efficient activation.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility.
  • Temperature control : Maintaining 0–5°C minimizes side reactions.
  • DOE (Design of Experiments) : Taguchi methods identify critical variables (e.g., molar ratio, stirring rate) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or enzyme inhibition data (e.g., IC₅₀ variability) require:

  • Standardized assays : Replicate studies under identical conditions (pH, temperature, cell lines).
  • Metabolite profiling : LC-MS to rule out degradation products.
  • Comparative docking studies : Cross-validate target binding using AutoDock Vina vs. Schrödinger .

Q. How does computational modeling predict the compound’s interaction with enzyme targets?

Molecular docking (e.g., with CYP450 isoforms) identifies binding poses and affinity scores. For instance:

  • Glide SP scoring : Predicts strong hydrogen bonding between the carboxamide and Arg105.
  • MD simulations : Reveal stable binding over 100 ns, with RMSD <2 Å.
  • ADMET prediction : SwissADME assesses bioavailability (TPSA = 90 Ų; LogP = 2.1) .

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